m-Aqdi

Description

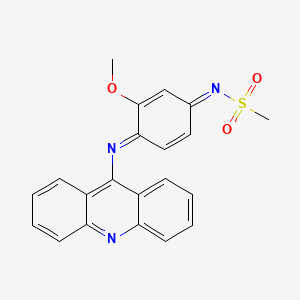

m-Aqdi (N1'-methanesulfonyl-N4'-(9-acridinyl)-3'-methoxy-2',5'-cyclohexadiene-1',4'-dimine) is a hepatic microsomal metabolite of the anticancer agent m-AMSA (4'-(9-acridinylamino)methanesulfon-m-anisidide). It is formed via oxidative metabolism catalyzed by cytochrome P450 enzymes in the presence of cytosolic protein or glutathione . This compound exhibits a unique dual role: while it is detoxified in vivo through conjugation with glutathione (forming non-cytotoxic biliary metabolites), it demonstrates significantly higher cytotoxicity in vitro compared to its parent compound, m-AMSA . This paradoxical behavior underscores its complex pharmacological profile and relevance in cancer therapy research.

Properties

CAS No. |

87764-57-6 |

|---|---|

Molecular Formula |

C21H17N3O3S |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

(NE)-N-(4-acridin-9-ylimino-3-methoxycyclohexa-2,5-dien-1-ylidene)methanesulfonamide |

InChI |

InChI=1S/C21H17N3O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13H,1-2H3/b23-19?,24-14+ |

InChI Key |

GJTVPJRMTNFWEV-QPVBFPCPSA-N |

SMILES |

COC1=CC(=NS(=O)(=O)C)C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Isomeric SMILES |

COC1=C/C(=N/S(=O)(=O)C)/C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Canonical SMILES |

COC1=CC(=NS(=O)(=O)C)C=CC1=NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Synonyms |

m-AQDI N(1')-methanesulfonyl-N(4')-(9-acridinyl)-3'-methoxy-2',5'-cyclohexanediene-1',4'-diimine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compounds most structurally and functionally analogous to m-Aqdi include:

m-AMSA (parent compound)

m-AQI (3'-methoxy-4'-(9-acridinylamino)-2',5'-cyclohexadien-1'-one)

Table 1: Key Structural and Functional Comparisons

| Property | This compound | m-AQI | m-AMSA |

|---|---|---|---|

| Structure | Methanesulfonyl-dimine derivative | Cyclohexadienone derivative | Acridinylamino-methanesulfon |

| Metabolic Pathway | Microsomal oxidation | Microsomal oxidation | Parent compound (pre-metabolism) |

| Cytotoxicity (IC₅₀) | 0.01 µg/mL (L1210 cells) | 0.01 µg/mL (L1210 cells) | 1.0 µg/mL (L1210 cells) |

| In Vivo Fate | Detoxified via glutathione conjugation | Not fully characterized | Bioactivated to this compound/m-AQI |

| Enzyme Induction | Enhanced by phenobarbital/3-methylcholanthrene | Similar to this compound | Requires metabolic activation |

Data sourced from in vitro cytotoxicity assays and metabolic studies .

Mechanistic Differences

- Cytotoxicity Mechanism : Both this compound and m-AQI exhibit 100-fold greater potency than m-AMSA against L1210 leukemia cells in vitro. This is attributed to their ability to directly intercalate DNA and inhibit topoisomerase II without requiring metabolic activation .

- Metabolic Detoxification : Unlike this compound, m-AMSA relies on hepatic metabolism to generate active species. However, this compound’s conjugation with glutathione in vivo neutralizes its cytotoxicity, highlighting a critical divergence between in vitro and in vivo efficacy .

Pharmacokinetic and Toxicological Profiles

- This compound : Rapidly forms glutathione adducts in vivo, reducing systemic toxicity but limiting therapeutic utility unless targeted delivery strategies are employed.

- m-AMSA: Requires bioactivation, leading to variable efficacy depending on hepatic enzyme activity (e.g., phenobarbital pretreatment accelerates metabolism) .

Research Findings and Implications

Key Studies

- Microsomal Metabolism (Shoemaker et al., 1984) : Demonstrated that this compound and m-AQI are primary oxidation products of m-AMSA, with their formation dependent on NADPH, oxygen, and cytochrome P450 activity. Inhibitors like SKF 525-A suppress this metabolism .

- This underscores the need for prodrug formulations or enzyme-specific targeting .

Unresolved Questions

- Why do this compound and m-AQI exhibit identical cytotoxicity despite structural differences?

- Can glutathione conjugation of this compound be modulated to enhance in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.